molecular formula C13H10N2O4S B10967281 N'-(thiophen-2-ylcarbonyl)-1,3-benzodioxole-5-carbohydrazide

N'-(thiophen-2-ylcarbonyl)-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B10967281
M. Wt: 290.30 g/mol
InChI Key: SLYLTYZSHXVVHO-UHFFFAOYSA-N
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Description

N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety fused with a thiophene ring, connected via a carbonyl group to a carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which N’-(1,3-BENZODIOXOL-5-YLCARBONYL)-2-THIOPHENECARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The benzodioxole and thiophene moieties may play a crucial role in binding to these targets, thereby influencing various biochemical pathways .

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

N'-(thiophene-2-carbonyl)-1,3-benzodioxole-5-carbohydrazide

InChI

InChI=1S/C13H10N2O4S/c16-12(14-15-13(17)11-2-1-5-20-11)8-3-4-9-10(6-8)19-7-18-9/h1-6H,7H2,(H,14,16)(H,15,17)

InChI Key

SLYLTYZSHXVVHO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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